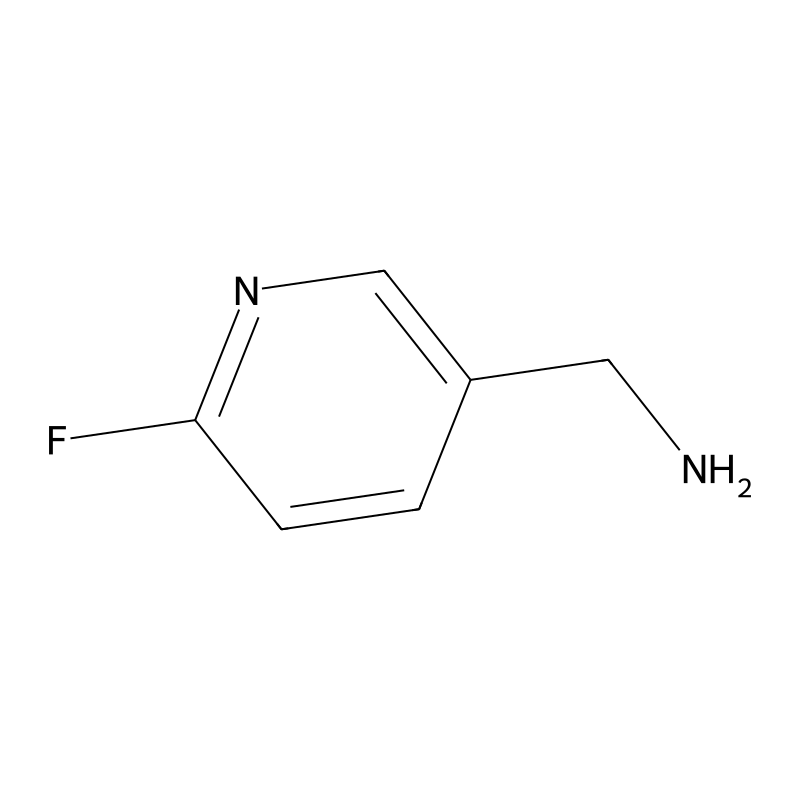

(6-Fluoropyridin-3-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(6-Fluoropyridin-3-yl)methanamine is an organic compound with the molecular formula C₆H₇FN₂. It appears as a colorless to pale yellow liquid, exhibiting a boiling point of 201-203°C at 760 mmHg and a density of 1.165 g/cm³ at 25°C. The compound is soluble in water, ethanol, and various organic solvents. Its structural uniqueness arises from the presence of a fluorine atom at the 6-position of the pyridine ring, which significantly affects its chemical properties and reactivity .

Potential applications based on structure

Due to the presence of a pyridine ring and a amine group, (6-Fluoropyridin-3-yl)methanamine could hold potential for research in medicinal chemistry. Pyridine rings are found in many biologically active molecules, and amines are a common functional group in pharmaceuticals [, ]. However, further investigation is needed to determine if (6-Fluoropyridin-3-yl)methanamine itself possesses any medicinal properties or serves as a building block for more complex drug candidates.

Search for recent research

While dedicated research on (6-Fluoropyridin-3-yl)methanamine might be scarce, it's possible that this compound appears as a side product or intermediate in studies focused on other molecules. Scientific databases like PubMed or Google Scholar can be helpful in uncovering recent research articles that mention (6-Fluoropyridin-3-yl)methanamine.

- Oxidation: This compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction: Reduction reactions can yield various reduced forms, typically using hydrogen gas in the presence of a nickel catalyst.

- Substitution: The fluorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides under basic conditions .

Major Products Formed- Oxidation: N-oxides of (6-Fluoropyridin-3-yl)methanamine.

- Reduction: Various reduced derivatives.

- Substitution: Substituted derivatives where the fluorine atom is replaced by different functional groups.

The biological activity of (6-Fluoropyridin-3-yl)methanamine is influenced by its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, which can lead to various biological effects. While specific pathways are context-dependent, the compound's structure suggests potential applications in medicinal chemistry, particularly in developing pharmaceuticals that target neurological or metabolic pathways .

The synthesis of (6-Fluoropyridin-3-yl)methanamine typically involves:

- Reaction of 6-Fluoropyridine with Formaldehyde: This step forms an intermediate that is then subjected to further reactions.

- Reduction with Hydrogen Gas: A nickel catalyst is commonly used to ensure high purity and yield of the desired product.

These methods have been optimized for industrial production to ensure efficiency and cost-effectiveness, making it feasible to produce this compound in significant quantities for various applications .

(6-Fluoropyridin-3-yl)methanamine has diverse applications, particularly in:

- Pharmaceutical Development: Its unique structure makes it a candidate for drug design, especially for compounds targeting neurological disorders.

- Chemical Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.

The compound's solubility in various solvents also facilitates its use in different chemical processes .

Studies on the interactions of (6-Fluoropyridin-3-yl)methanamine with biological systems are essential for understanding its pharmacological potential. Research indicates that its binding affinity to specific receptors can influence various biochemical pathways, making it a subject of interest for further exploration in drug discovery and development .

Several compounds share structural similarities with (6-Fluoropyridin-3-yl)methanamine. Here are some notable examples:

| Compound Name | Unique Features |

|---|---|

| 2-Fluoro-5-(aminomethyl)pyridine | Different substitution pattern on the pyridine ring. |

| 3-Pyridinemethanamine, 6-fluoro | Variation in functional groups affecting reactivity. |

| 6-Fluoro-3-pyridinemethanamine dihydrochloride | Salt form that may alter solubility and stability. |

| 6-Fluoropyridin-3-yl)methylamine | Similar structure but differing functional groups affecting biological activity. |

Uniqueness

(6-Fluoropyridin-3-yl)methanamine stands out due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the fluorine atom at the 6-position significantly influences its reactivity and interactions with other molecules, making it a unique entity among similar compounds .